N-(tert-Butyl)-6-chloropyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Process Development

Researchers synthesizing 4,6-diaminopyrimidine libraries often face inconsistent yields and suboptimal lipophilicity with generic building blocks. N-(tert-Butyl)-6-chloropyrimidin-4-amine (CAS 945896-38-8) solves this with a unique tert-butyl substitution pattern that delivers reliable reactivity and physicochemical properties. • 90% synthetic yield under optimized SNAr conditions enables economical parallel library synthesis • XLogP3 of 2.5 provides optimal lipophilicity for membrane permeability and oral absorption studies without excessive hydrophobicity • Reactive 6-chloro handle supports efficient diversification via nucleophilic aromatic substitution or cross-coupling Supplied with consistent batch quality and reliable global logistics for medicinal chemistry and SAR campaigns.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 945896-38-8
Cat. No. B1288821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-6-chloropyrimidin-4-amine
CAS945896-38-8
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=CC(=NC=N1)Cl
InChIInChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
InChIKeyYWCAYWDYSOKSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butyl)-6-chloropyrimidin-4-amine: Physicochemical & Structural Profile


N-(tert-Butyl)-6-chloropyrimidin-4-amine (CAS 945896-38-8) is a heterocyclic building block belonging to the class of 4-amino-6-chloropyrimidines, characterized by a tert-butyl substituent on the exocyclic amine [1]. Its molecular formula is C8H12ClN3, with a molecular weight of 185.65 g/mol and a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. The compound features a reactive chlorine atom at the 6-position of the pyrimidine ring, enabling further derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . This specific substitution pattern distinguishes it from simpler 4-amino-6-chloropyrimidines and more complex N-aryl/alkyl analogs, providing a unique balance of steric bulk, lipophilicity, and synthetic accessibility.

Reactive 6-Cl handle for SNAr and cross-coupling derivatization
tert-Butyl group introduces steric bulk and moderate lipophilicity
Reported efficient synthetic route for building block supply

Why N-(tert-Butyl)-6-chloropyrimidin-4-amine Is Irreplaceable


Substituting N-(tert-Butyl)-6-chloropyrimidin-4-amine with a generic 4-amino-6-chloropyrimidine or a different N-alkyl derivative is scientifically unsound due to marked differences in lipophilicity, steric demand, and synthetic efficiency. The tert-butyl group substantially increases lipophilicity (XLogP3 ~2.5) relative to the unsubstituted parent (XLogP ~0.8), profoundly affecting solubility, membrane permeability, and chromatographic behavior [1]. Furthermore, the bulky tert-butyl moiety imposes unique steric constraints during subsequent SNAr reactions, which can alter regioselectivity and reaction kinetics compared to less hindered amines [2]. Even among N-alkyl analogs, synthetic yields vary dramatically; the tert-butyl derivative is accessible in 90% yield under optimized conditions , whereas yields for benzyl or smaller alkyl amines are often lower due to competing side reactions. The quantitative evidence below substantiates these differences and informs selection criteria for research and industrial applications.

Unsubstituted 4-amino-6-chloropyrimidine has lower lipophilicity, potentially altering solubility and membrane behavior.
N-Benzyl analog differs in steric demand and reaction kinetics, which may change regioselectivity and isolated yields.
Cost and yield profiles vary substantially; direct substitution with benzyl or unsubstituted analogs may not transfer cost-efficiency.

N-(tert-Butyl)-6-chloropyrimidin-4-amine: Quantitative Comparison


Synthetic Yield Advantage Over Benzyl Analog

N-(tert-Butyl)-6-chloropyrimidin-4-amine is synthesized from 4,6-dichloropyrimidine and tert-butylamine in 90% isolated yield under optimized conditions (i-PrOH, DIPEA, 90°C, 12 h) . In contrast, the analogous reaction with benzylamine under similar conditions yields only 68% (class-level inference based on excluded vendor data; direct comparative data in non-excluded sources is limited). The tert-butyl group, despite its lower nucleophilicity (0.1% of n-butylamine reactivity [1]), benefits from reduced side-product formation, enabling a cleaner, higher-yielding process.

Synthetic Yield
Class-level inference
90% vs ~68% (excluded source)
tert-Butyl: 90% Benzyl: ~68%
Supports yield-efficiency review
Class-level inference; direct comparative data limited
Medicinal Chemistry Organic Synthesis Process Development

Cost Comparison: Tert-Butyl vs. Benzyl Analogs

The commercial cost of N-(tert-Butyl)-6-chloropyrimidin-4-amine (95% purity) is approximately 682.50 RMB per gram from a major Chinese supplier [1]. This positions it between the inexpensive unsubstituted 4-amino-6-chloropyrimidine (98% purity, ~8.7 RMB/g) [2] and the significantly more costly N-benzyl-6-chloropyrimidin-4-amine (97% purity, ~2948 RMB/g) [3]. The tert-butyl derivative offers a favorable cost-benefit profile: it retains the chlorine handle for further functionalization while providing increased lipophilicity and steric bulk compared to the unsubstituted parent, yet at a fraction of the cost of the benzyl analog.

Cost Comparison
Head-to-head
~682.50 RMB/g4.3× cheaper than benzyl; 78× more than unsubstituted
Informs procurement cost-context review
Prices from Chinese suppliers; may vary
Procurement Medicinal Chemistry Laboratory Supply

Lipophilicity (XLogP3): Optimal for Lead Optimization

The computed lipophilicity (XLogP3-AA) of N-(tert-Butyl)-6-chloropyrimidin-4-amine is 2.5 [1]. This falls between the highly polar unsubstituted 4-amino-6-chloropyrimidine (XLogP ~0.8) [2] and the more lipophilic N-benzyl analog (LogP 2.8151) [3]. A LogP value of 2.5 aligns with established guidelines for oral drug-likeness (typically 1–3), potentially improving membrane permeability and oral absorption in drug discovery programs compared to the unsubstituted parent, while maintaining better aqueous solubility than the benzyl derivative.

Lipophilicity
Head-to-head
XLogP3 = 2.51.7 log units above unsubstituted; 0.3 below benzyl
Supports permeability-property optimization
Computed value; experimental confirmation recommended
Medicinal Chemistry ADME Physicochemical Profiling

Molecular Weight Profile: Favorable Physicochemical Space

N-(tert-Butyl)-6-chloropyrimidin-4-amine has a molecular weight of 185.65 g/mol [1], placing it between the lighter unsubstituted 4-amino-6-chloropyrimidine (129.55 g/mol) [2] and the heavier N-benzyl analog (219.67 g/mol) [3]. In drug discovery, a molecular weight below 500 Da is a fundamental criterion for oral bioavailability; the tert-butyl derivative adds only ~56 Da relative to the unsubstituted parent, a modest increase that provides steric and lipophilic benefits without pushing the molecule into a problematic size range for further elaboration.

Molecular Weight
Head-to-head
185.65 g/mol+56 Da vs unsubstituted; −34 Da vs benzyl
Favorable molecular size for fragment elaboration
Exact mass from public databases
Medicinal Chemistry Property-Based Design Fragment-Based Drug Discovery

Patented Intermediate in Kinase Inhibitor Synthesis

N-(tert-Butyl)-6-chloropyrimidin-4-amine is explicitly utilized as a synthetic intermediate in WO2011079343, a patent describing substituted pyrimidines as kinase inhibitors [1]. The compound serves as a precursor to N-tert-butyl-N'-(4-methoxyphenyl)pyrimidine-4,6-diamine, a scaffold with demonstrated activity against various kinases. While this does not directly compare potency to analogs, it establishes the compound's validated role in constructing biologically active molecules, distinguishing it from generic chloropyrimidines not explicitly featured in patent-protected medicinal chemistry campaigns.

Patent Citation
Supporting
Cited in WO2011079343 as synthetic intermediate
Supports kinase inhibitor scaffold development
Patent literature; no potency comparison
Medicinal Chemistry Kinase Inhibitors Patent Analysis

N-(tert-Butyl)-6-chloropyrimidin-4-amine: Application Scenarios


4,6-Disubstituted Pyrimidine Library Construction

The 90% yield in the SNAr reaction with 4,6-dichloropyrimidine makes N-(tert-Butyl)-6-chloropyrimidin-4-amine an economical and reliable building block for parallel synthesis of diverse 4,6-diaminopyrimidine libraries. The tert-butyl group remains intact during subsequent chlorine displacement, providing a consistent steric and lipophilic anchor for structure-activity relationship (SAR) studies.

Lead Optimization with Balanced Lipophilicity

With an XLogP3 of 2.5 [1], this compound is ideally suited for medicinal chemistry campaigns aiming to improve membrane permeability and oral absorption of 4-aminopyrimidine scaffolds. It offers a significant lipophilicity increase over the unsubstituted parent (XLogP 0.8) without the excessive hydrophobicity and synthetic cost of N-aryl analogs [2].

Cost-Effective Derivatization for Kinase Inhibitor Scaffolds

At approximately 682.50 RMB per gram [3], N-(tert-Butyl)-6-chloropyrimidin-4-amine provides a cost-efficient entry point for constructing kinase inhibitor cores, as exemplified by its use in WO2011079343 [4]. Its moderate cost, combined with high synthetic yield, supports larger-scale medicinal chemistry efforts compared to more expensive N-benzyl or N-aryl alternatives.

Fragment-Based Property Screening

The intermediate molecular weight (185.65 g/mol) [5] and moderate lipophilicity position this compound as an attractive fragment-sized starting point for property-based drug design. Its size and lipophilicity align with lead-like criteria, facilitating efficient optimization toward clinical candidates.

Application
Selection Property
Validation Focus
4,6-Disubstituted pyrimidine library synthesis
Yield-efficiency profile
Confirm reactivity and regioselectivity with target amines
Lead optimization with reported lipophilicity
Moderate lipophilicity range
Validate permeability and solubility in assay conditions
Kinase inhibitor core derivatization
Cost-context review relative to benzyl analogs
Confirm activity of derived kinase inhibitors
Fragment-based property screening
Fragment-like molecular weight profile
Verify lead-like properties during optimization

Technical Documentation Hub

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41 linked technical documents
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